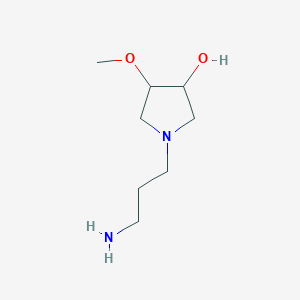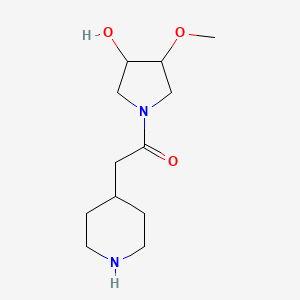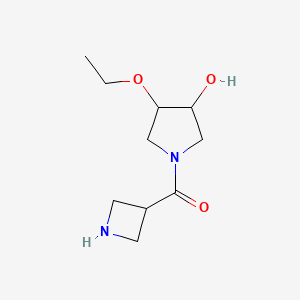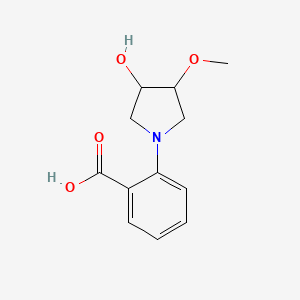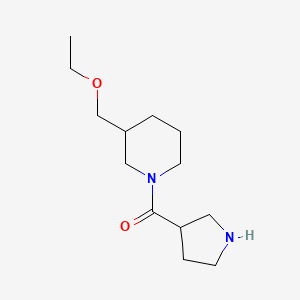
(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Research has demonstrated efficient methods for synthesizing compounds with both piperidine and pyridine rings, highlighting challenges in synthesis due to long reaction times and proposing solutions for more efficient production processes (Zhang et al., 2020). This includes the use of 2-ethoxy ethanol and acid chlorides to prepare various amide derivatives with antimicrobial properties (Patel et al., 2011).
Crystal Structure and DFT Studies : Detailed structural analysis and Density Functional Theory (DFT) studies have been conducted on compounds, offering insights into their molecular structures and properties. These analyses help in understanding the chemical behavior and potential applications of the compounds (Huang et al., 2021).
Medicinal Chemistry Applications
- Biological Activity : The synthesized compounds have been evaluated for various biological activities, such as antimicrobial properties, demonstrating variable and modest activity against bacteria and fungi (Patel et al., 2011). Another study reported the discovery of potent antagonists of NPBWR1 (GPR7), indicating the potential for therapeutic applications in treating diseases related to this receptor (Romero et al., 2012).
Material Science Applications
- Physicochemical Properties : The physicochemical properties of the compounds, explored through crystallographic and conformational analyses and DFT studies, provide valuable insights for material science applications. This includes the examination of molecular electrostatic potential and frontier molecular orbitals, which are crucial for designing compounds with specific functionalities (Huang et al., 2021).
Propriétés
IUPAC Name |
[3-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-4-3-7-15(9-11)13(16)12-5-6-14-8-12/h11-12,14H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYQBYSHGRSSOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)C2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

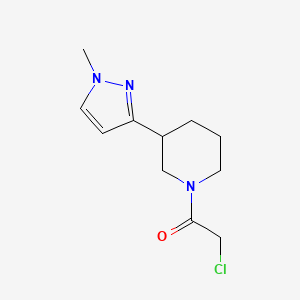



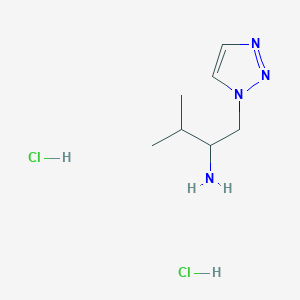

![3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478112.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)
